molecular formula C9H16 B14363602 1,7-Nonadiene, (Z)- CAS No. 92230-16-5

1,7-Nonadiene, (Z)-

Cat. No.: B14363602
CAS No.: 92230-16-5
M. Wt: 124.22 g/mol
InChI Key: POZQPLMVTQPOTQ-UHFFFAOYSA-N
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Description

1,7-Nonadiene, (Z)- is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The (Z)- configuration indicates that the two hydrogen atoms adjacent to the double bond are on the same side, giving the molecule a specific geometric structure. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Nonadiene, (Z)- can be synthesized through several methods. One common approach involves the use of Gilman reagents (organocuprates), which are useful nucleophiles for forming carbon-carbon bonds . Another method involves the base-induced elimination of HX from an allylic halide .

Industrial Production Methods: Industrial production of 1,7-Nonadiene, (Z)- often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Nonadiene, (Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

1,7-Nonadiene, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,7-Nonadiene, (Z)- exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the molecule make it reactive towards electrophiles and nucleophiles, allowing it to form new carbon-carbon bonds and other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 1,7-Nonadiene, (Z)- is unique due to its specific (Z)- configuration and the position of its double bonds. This gives it distinct reactivity and properties compared to other dienes, making it valuable in specific synthetic applications.

Properties

CAS No.

92230-16-5

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

nona-1,7-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4,6H,1,5,7-9H2,2H3

InChI Key

POZQPLMVTQPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCC=C

Origin of Product

United States

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